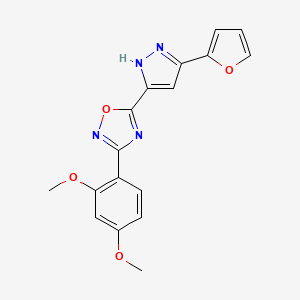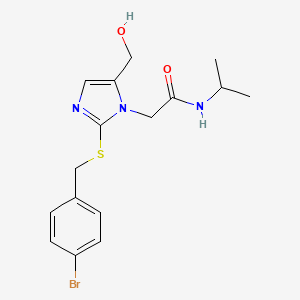![molecular formula C21H24N4O3S B11267589 1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11267589.png)
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-YL)benzenesulfonyl]-4-(pyridin-2-YL)piperazine can be compared with other similar compounds, such as:
Oxazole Derivatives: Compounds containing the oxazole ring, which are known for their diverse biological activities.
Sulfonyl Piperazines: Compounds with sulfonyl and piperazine groups, which are studied for their potential therapeutic applications.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H24N4O3S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
5-[4-ethyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H24N4O3S/c1-3-17-7-8-18(19-14-16(2)23-28-19)15-20(17)29(26,27)25-12-10-24(11-13-25)21-6-4-5-9-22-21/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI-Schlüssel |
APXUNOXFZGEJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C2=CC(=NO2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11267512.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11267522.png)
![N-butyl-4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide](/img/structure/B11267524.png)

![4-N-benzyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11267530.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11267531.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267537.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11267545.png)
![3-{[(3-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267550.png)
![Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate](/img/structure/B11267553.png)

![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B11267577.png)
![2-(9-methyl-3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-phenylacetamide](/img/structure/B11267581.png)
